molecular formula C18H26N4O B4435248 N-{1-methyl-2-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-5-yl}propanamide

N-{1-methyl-2-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-5-yl}propanamide

Cat. No. B4435248
M. Wt: 314.4 g/mol
InChI Key: AXXNLOVZWNYEIM-UHFFFAOYSA-N
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Description

N-{1-methyl-2-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-5-yl}propanamide, also known as MP-10, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Scientific Research Applications

N-{1-methyl-2-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-5-yl}propanamide has been extensively studied for its potential therapeutic applications in various fields such as cancer, cardiovascular diseases, and neurological disorders. In cancer research, N-{1-methyl-2-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-5-yl}propanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In cardiovascular research, N-{1-methyl-2-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-5-yl}propanamide has been shown to reduce inflammation and oxidative stress, leading to improved cardiac function. In neurological research, N-{1-methyl-2-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-5-yl}propanamide has been shown to have neuroprotective effects and improve cognitive function.

Mechanism of Action

The mechanism of action of N-{1-methyl-2-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-5-yl}propanamide involves its binding to the tubulin protein, which is essential for cell division and growth. N-{1-methyl-2-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-5-yl}propanamide disrupts the microtubule network, leading to cell cycle arrest and apoptosis. Additionally, N-{1-methyl-2-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-5-yl}propanamide has been shown to modulate various signaling pathways such as the PI3K/Akt and MAPK pathways, which play a crucial role in cell survival and proliferation.
Biochemical and Physiological Effects:
N-{1-methyl-2-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-5-yl}propanamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-angiogenic effects. N-{1-methyl-2-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-5-yl}propanamide also modulates the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis.

Advantages and Limitations for Lab Experiments

One of the significant advantages of N-{1-methyl-2-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-5-yl}propanamide is its high potency and selectivity towards tubulin. N-{1-methyl-2-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-5-yl}propanamide also exhibits low toxicity towards normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of N-{1-methyl-2-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-5-yl}propanamide is its poor solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

The potential therapeutic applications of N-{1-methyl-2-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-5-yl}propanamide are vast, and several future directions can be explored. One of the future directions is the development of N-{1-methyl-2-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-5-yl}propanamide derivatives that exhibit improved solubility and pharmacokinetics. Additionally, N-{1-methyl-2-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-5-yl}propanamide can be combined with other chemotherapeutic agents to enhance its efficacy. Further studies are also required to understand the mechanism of action of N-{1-methyl-2-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-5-yl}propanamide fully and its potential side effects.
Conclusion:
In conclusion, N-{1-methyl-2-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-5-yl}propanamide is a chemical compound that has shown significant potential in scientific research for its therapeutic applications. Its high potency and selectivity towards tubulin make it a potential candidate for cancer therapy, cardiovascular diseases, and neurological disorders. Further studies are required to explore its full potential and overcome its limitations.

properties

IUPAC Name

N-[1-methyl-2-(2-piperidin-1-ylethyl)benzimidazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O/c1-3-18(23)19-14-7-8-16-15(13-14)20-17(21(16)2)9-12-22-10-5-4-6-11-22/h7-8,13H,3-6,9-12H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXNLOVZWNYEIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)N(C(=N2)CCN3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701323256
Record name N-[1-methyl-2-(2-piperidin-1-ylethyl)benzimidazol-5-yl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701323256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647508
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

896594-46-0
Record name N-[1-methyl-2-(2-piperidin-1-ylethyl)benzimidazol-5-yl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701323256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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